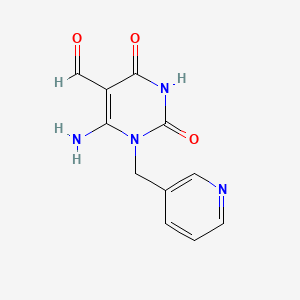
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes an amino group, a dioxo group, and a pyridin-3-ylmethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of a suitable pyrimidine derivative with an appropriate aldehyde under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the amino group makes it susceptible to electrophilic substitution reactions, while the dioxo group can participate in redox reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).
Addition Reactions: Various nucleophiles can add to the compound under specific conditions.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted pyrimidines, and adducts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to natural nucleotides allows it to interact with biological macromolecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine derivatives: Other pyrimidines with similar functional groups, such as cytosine and thymine.
Pyridine derivatives: Compounds containing pyridine rings, such as nicotinamide and pyridoxine.
Uniqueness: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYZPODHCUQZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
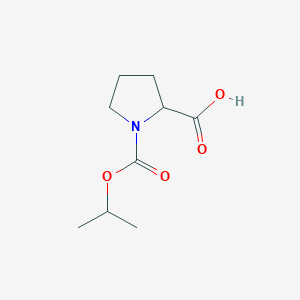
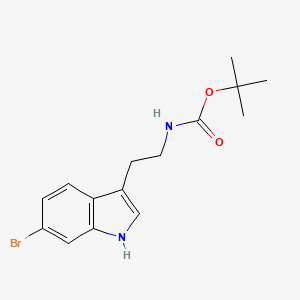
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2799431.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)


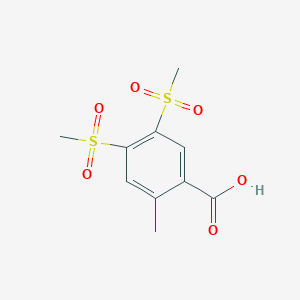
![3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2799438.png)
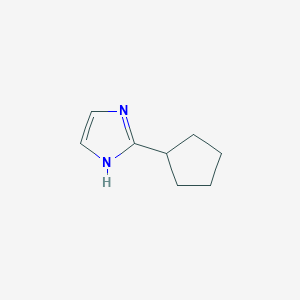
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2799442.png)
![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2799443.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

